

Technical Guide: Ethyl 6-formylspiro[3.3]heptane-2-carboxylate

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Compound of Interest

Compound Name: COOEt-spiro[3.3]heptane-CHO

Cat. No.: B15543035

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CAS Number: 2226571-47-5

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for ethyl 6-formylspiro[3.3]heptane-2-carboxylate. It is important to note that while the fundamental properties of this compound are documented, detailed experimental protocols and specific biological data are not widely available in published literature. This guide supplements the available data with general methodologies reported for the synthesis of the spiro[3.3]heptane core, offering a foundational resource for researchers interested in this and related molecules.

Core Compound Data

The fundamental physicochemical properties of ethyl 6-formylspiro[3.3]heptane-2-carboxylate are summarized below.

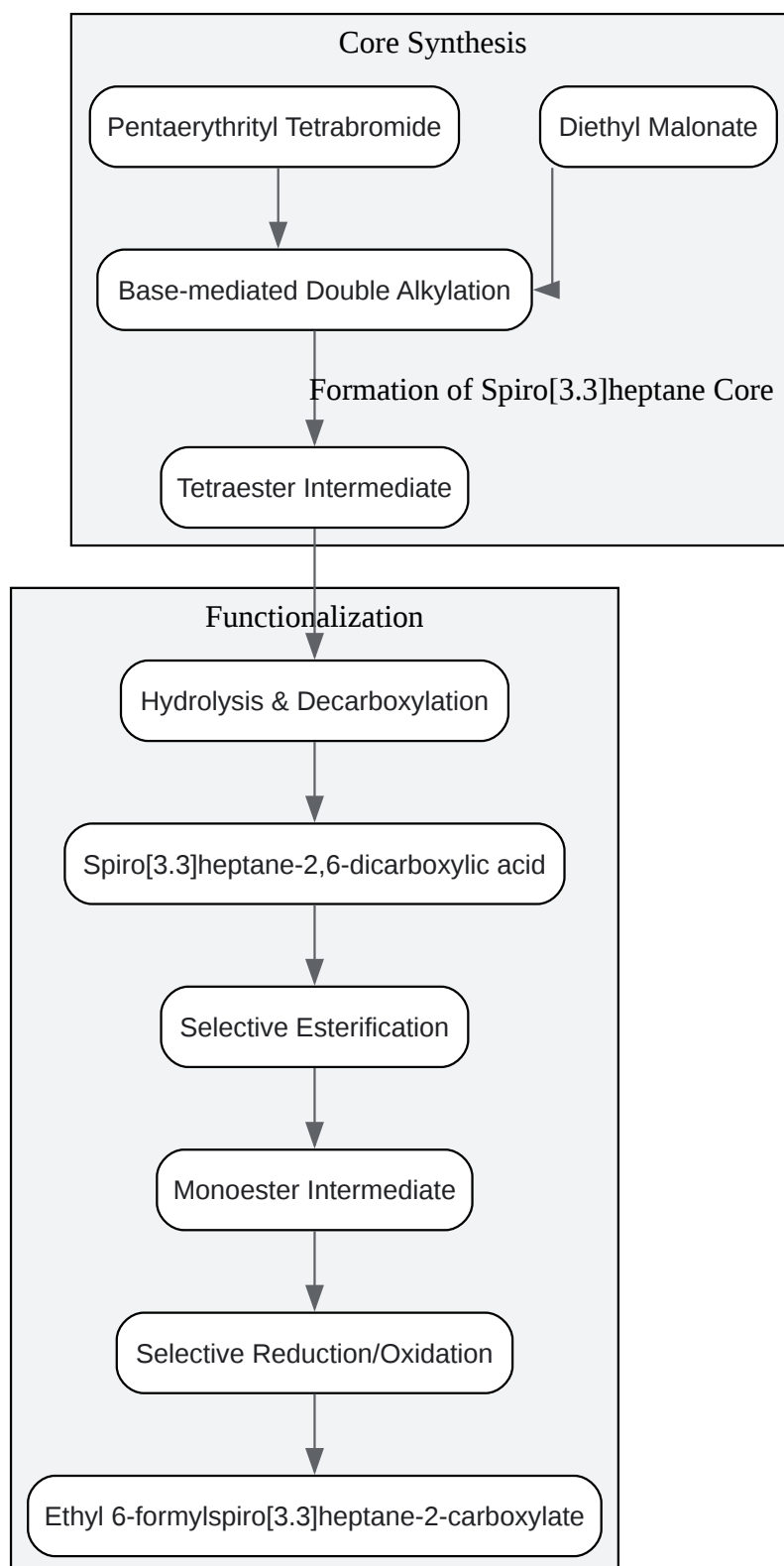
Property	Value	Source
CAS Number	2226571-47-5	[1]
Molecular Formula	C11H16O3	[1]
Molar Mass	196.24 g/mol	[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for ethyl 6-formylspiro[3.3]heptane-2-carboxylate are not readily found in the public domain. However, the synthesis of the spiro[3.3]heptane core is well-documented, often serving as a versatile scaffold in medicinal chemistry due to its rigid, three-dimensional structure.^{[2][3]} These structures are increasingly utilized as saturated bioisosteres for phenyl rings in drug design.^[2]

A general and modular approach to substituted spiro[3.3]heptanes involves the reaction of keteneiminium salts with alkenes to form cyclobutanones.^[4] Another established method is the double alkylation of malonate esters.^[2] For the specific target molecule, a plausible synthetic route would likely involve the construction of a bifunctionalized spiro[3.3]heptane core, followed by functional group manipulations to yield the desired aldehyde and ester moieties.

Below is a generalized, hypothetical workflow for the synthesis of a disubstituted spiro[3.3]heptane, which could be adapted for the synthesis of ethyl 6-formylspiro[3.3]heptane-2-carboxylate.



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Phone: (601) 213-4426

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